2-[(2E)-3-phenylprop-2-enamido]acetic acid
CAS No.: 62430-40-4
Cat. No.: VC11619147
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![2-[(2E)-3-phenylprop-2-enamido]acetic acid - 62430-40-4](/images/no_structure.jpg)
Specification
CAS No. | 62430-40-4 |
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Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid |
Standard InChI | InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+ |
Standard InChI Key | YAADMLWHGMUGQL-VOTSOKGWSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)NCC(=O)O |
Introduction
Chemical Identity and Structural Features
2-[(2E)-3-Phenylprop-2-enamido]acetic acid (IUPAC name: 2-[(E)-3-phenylprop-2-enamido]acetic acid) consists of a trans-configured α,β-unsaturated amide backbone (prop-2-enamide) connected to a phenyl ring and an acetic acid group. The (2E) configuration ensures planarity, facilitating conjugation across the enamide system, which is critical for electronic interactions in biological and materials contexts . Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 205.21 g/mol
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Functional Groups:
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α,β-Unsaturated amide ()
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Phenyl substituent
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Carboxylic acid ()
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The presence of both amide and carboxylic acid groups enables diverse reactivity, including hydrogen bonding, coordination chemistry, and participation in condensation reactions .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 2-[(2E)-3-phenylprop-2-enamido]acetic acid can be inferred from methodologies used for analogous syncarpamide derivatives. A representative pathway involves:
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Formation of 3-Phenylprop-2-enamide:
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Benzaldehyde and malonic acid undergo a Knoevenagel condensation in ethanol with ammonium acetate as a catalyst, yielding 3-amino-3-phenylpropionic acid .
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Reduction with lithium aluminum hydride (LiAlH) converts the carboxylic acid to a primary alcohol, followed by oxidation or functionalization to the enamide .
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Coupling with Glycine Derivatives:
Example Reaction:
Optimization and Selectivity
Key factors influencing yield and E-selectivity:
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Base and Solvent: PrMgCl in tetrahydrofuran (THF) enhances E-selectivity (>95%) by stabilizing the phosphonoenolate intermediate .
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Temperature: Reactions performed at 0°C minimize side reactions like hydrolysis .
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Catalysts: Lipophilic NHC catalysts improve efficiency in aqueous media, achieving yields up to 82% for related compounds .
Physicochemical Properties
Spectral Characteristics
Data from analogous compounds provide insights into expected spectra:
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(300 MHz, CDCl):
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IR (KBr):
Solubility and Stability
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Solubility: Limited solubility in water; highly soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the enamide moiety .
Biological and Industrial Applications
Biological Activity
While direct studies on 2-[(2E)-3-phenylprop-2-enamido]acetic acid are sparse, related cinnamamides exhibit:
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Enzyme Inhibition: Interaction with cysteine proteases via thiol-carbamothioyl binding.
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Anticancer Potential: Suppression of NF-κB signaling in HeLa cells (IC ~10 μM) .
Materials Science
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Polymer Synthesis: Serves as a monomer for conjugated polymers with optoelectronic applications .
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Coordination Polymers: Carboxylic acid group facilitates metal-organic framework (MOF) formation .
Challenges and Future Directions
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Synthetic Scalability: Current methods rely on batch processes; continuous-flow systems could enhance industrial viability .
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Biological Screening: In vivo studies are needed to validate therapeutic potential.
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Stability Optimization: Prodrug strategies (e.g., ester prodrugs) may mitigate hydrolysis issues.
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